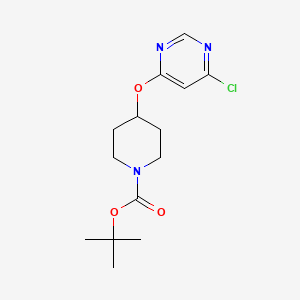
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H20ClN3O3 . It is used in various chemical reactions and has been referenced in several scientific papers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H20ClN3O3 . Detailed structural analysis such as bond lengths, angles, and conformational aspects are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate” include its molecular formula (C14H20ClN3O3), average mass (313.780 Da), and monoisotopic mass (313.119324 Da) . Additional properties like melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Chemical Structure and Crystallography : The compound tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, related to the tert-butyl piperidine carboxylate family, exhibits specific molecular packing in its crystal structure due to strong hydrogen bonds. This structural insight is crucial for understanding its reactivity and potential as a building block in drug synthesis (Didierjean et al., 2004).
Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of tert-butyl piperidine carboxylate, is identified as a significant intermediate for small molecule anticancer drugs. It demonstrates the compound's crucial role in developing new therapeutics (Zhang et al., 2018).
Role in Synthesizing Biologically Active Compounds : The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another derivative, highlights its importance as an intermediate in producing biologically active compounds like crizotinib (Kong et al., 2016).
Key Intermediate in Deoxycytidine Kinase Inhibitors : The compound plays a role as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors, crucial in cancer treatment (Zhang et al., 2009).
Synthesis of Diverse Piperidine Derivatives : It is used to synthesize diverse piperidine derivatives, showcasing its versatility as a chemical building block (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-8-11(15)16-9-17-12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIDDXUJOFGRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619853 | |
| Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate | |
CAS RN |
442199-19-1 | |
| Record name | tert-Butyl 4-[(6-chloropyrimidin-4-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

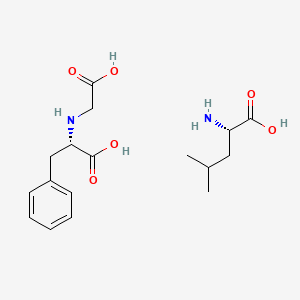

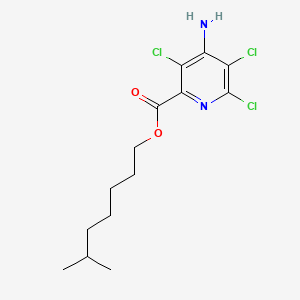
![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)

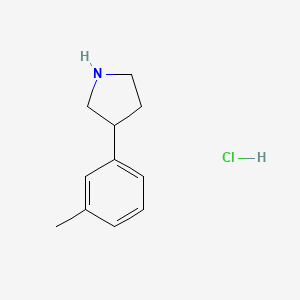
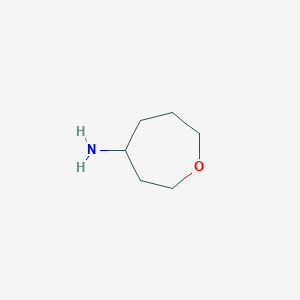
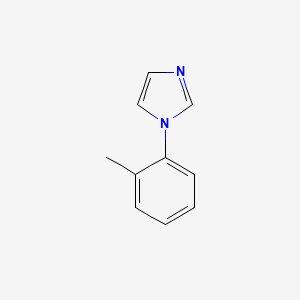
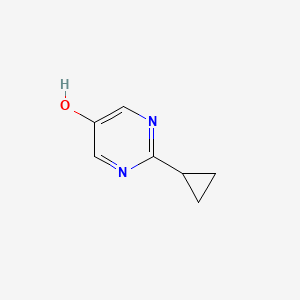
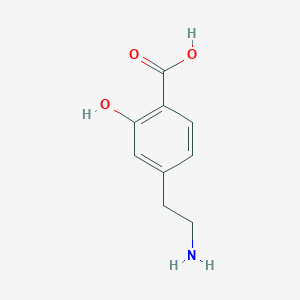
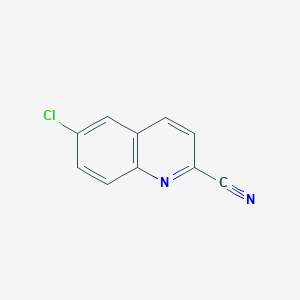
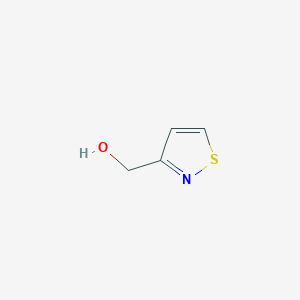
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
